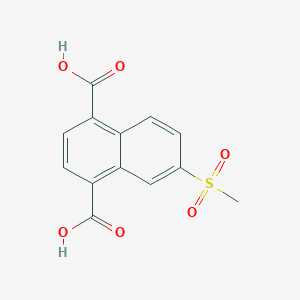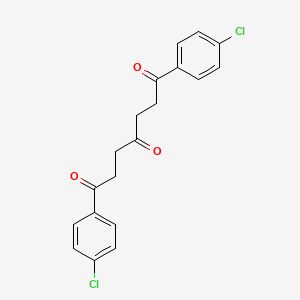
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione is an organic compound characterized by its unique structure, which includes two 4-chlorophenyl groups attached to a heptane backbone with three ketone functionalities at positions 1, 4, and 7
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde and acetone.
Condensation Reaction: A Claisen-Schmidt condensation reaction is employed to form the intermediate compound. This reaction involves the condensation of 4-chlorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form 1,7-bis(4-chlorophenyl)heptane-1,4-dione.
Oxidation: The intermediate compound is then subjected to an oxidation reaction to introduce the third ketone functionality at position 7. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization techniques are often employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione involves its interaction with molecular targets and pathways. The compound’s ketone functionalities allow it to participate in various biochemical reactions, potentially inhibiting enzymes or interacting with cellular components. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,7-Bis(4-hydroxyphenyl)heptane-1,4,7-trione: Similar structure but with hydroxy groups instead of chloro groups.
1,7-Bis(4-methoxyphenyl)heptane-1,4,7-trione: Contains methoxy groups instead of chloro groups.
1,7-Bis(4-nitrophenyl)heptane-1,4,7-trione: Contains nitro groups instead of chloro groups.
Uniqueness: 1,7-Bis(4-chlorophenyl)heptane-1,4,7-trione is unique due to the presence of chloro groups, which can influence its reactivity and biological activity. The chloro groups can enhance the compound’s lipophilicity and potentially improve its ability to interact with biological membranes or targets.
Eigenschaften
CAS-Nummer |
62619-61-8 |
|---|---|
Molekularformel |
C19H16Cl2O3 |
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
1,7-bis(4-chlorophenyl)heptane-1,4,7-trione |
InChI |
InChI=1S/C19H16Cl2O3/c20-15-5-1-13(2-6-15)18(23)11-9-17(22)10-12-19(24)14-3-7-16(21)8-4-14/h1-8H,9-12H2 |
InChI-Schlüssel |
OQAWGLVKAPUDSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)CCC(=O)C2=CC=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


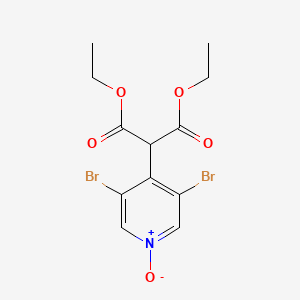
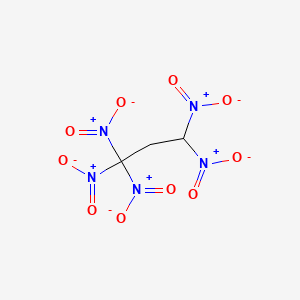
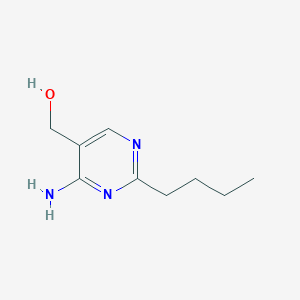
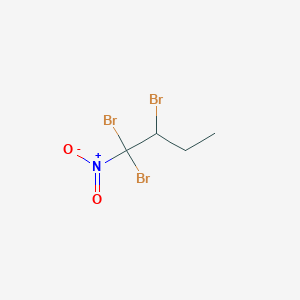
![N-[(1E)-1-(Dimethylamino)ethylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513629.png)
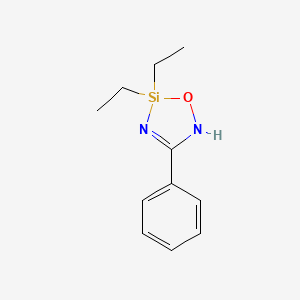

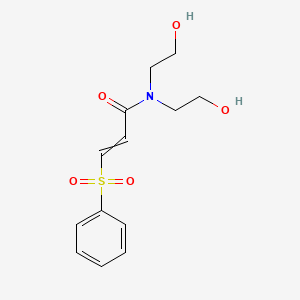
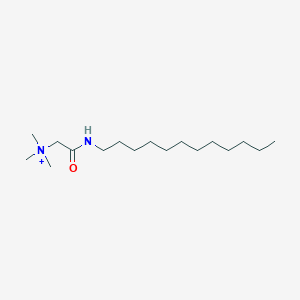
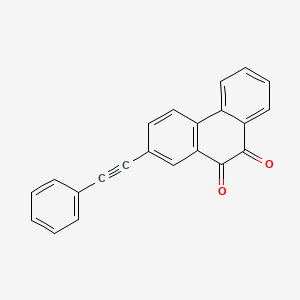
![4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)](/img/structure/B14513665.png)
